molecular formula C18H19ClN4O2S B2589489 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1100332-67-9

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2589489
CAS No.: 1100332-67-9
M. Wt: 390.89
InChI Key: AYYWKCXAMWQWTG-UHFFFAOYSA-N
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Description

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a piperazine ring and a chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperazine ring and the chlorophenylsulfonyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzimidazole core through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.

    Sulfonylation: Addition of the chlorophenylsulfonyl group through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-chlorophenyl)piperazin-1-yl)benzamide
  • 4-(2-(4-chlorophenyl)piperazin-1-yl)quinazoline
  • N-(4-(3-chlorophenyl)piperazin-1-yl)ethylbenzamide

Uniqueness

2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYWKCXAMWQWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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